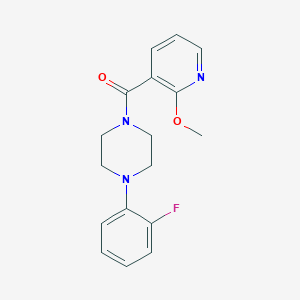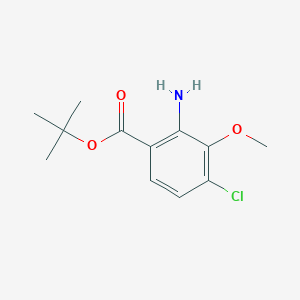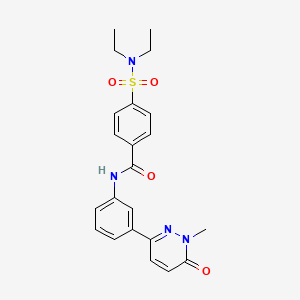
4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiotonic Activities
Research indicates that certain derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, which share a core structure with the compound , exhibit notable cardiotonic effects. These derivatives have shown effectiveness in enhancing cardiac function, as assessed by Straub’s perfusion method, making them potential candidates for treating heart-related ailments (Wang et al., 2008).
Electrophysiological Activity
Compounds structurally similar to 4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide have demonstrated significant electrophysiological activity. This includes the potential to act as selective class III agents, influential in cardiac arrhythmia treatment (Morgan et al., 1990).
Anti-Inflammatory Activity
Another area of interest is the anti-inflammatory potential of compounds related to this chemical structure. Some studies have focused on the synthesis and evaluation of derivatives with notable anti-inflammatory properties, comparing them with conventional non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Biological Activity of Derivatives
A variety of derivatives, including those with sulfonamide and oxadiazolin-thione structures, have been synthesized and assessed for their biological activities. These studies have expanded the understanding of the potential applications of these compounds in various biological and medicinal fields (Havaldar & Khatri, 2006).
Inhibitors of Carbonic Anhydrases
Certain aromatic sulfonamide derivatives, closely related to the compound , have been studied as inhibitors of carbonic anhydrase isoenzymes. These compounds show potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of similar compounds. These studies have demonstrated the potential of these derivatives in combating various bacterial and fungal infections (Sarvaiya et al., 2019).
Anticancer Activity
The anticancer potential of benzamide/benzene sulfonamide derivatives is another area of interest. Some studies have synthesized and evaluated these compounds against different cancer cell lines, revealing promising anticancer activities (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-26(5-2)31(29,30)19-11-9-16(10-12-19)22(28)23-18-8-6-7-17(15-18)20-13-14-21(27)25(3)24-20/h6-15H,4-5H2,1-3H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUCSSLAGUWVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


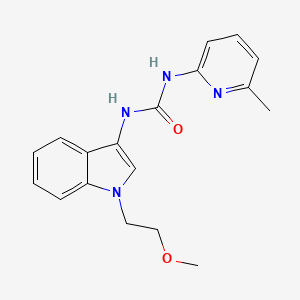
![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)
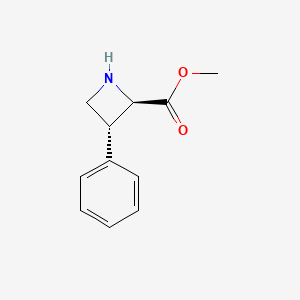
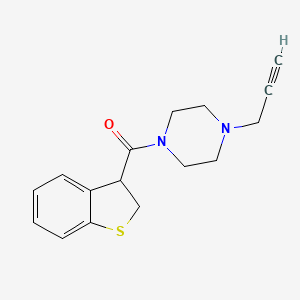
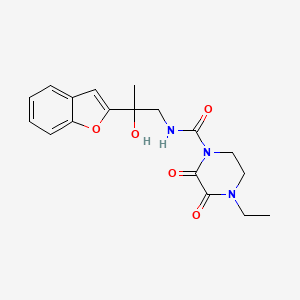
![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)
![[4-(Naphthalen-1-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402685.png)
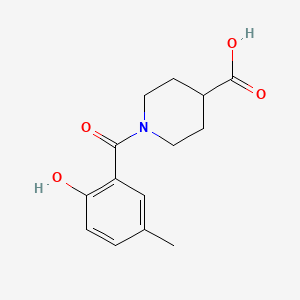
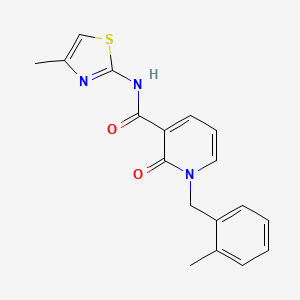
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2402692.png)
